molecular formula C12H6BrCl2FN2O B2644262 N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide CAS No. 930555-48-9

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2644262
CAS RN: 930555-48-9
M. Wt: 364
InChI Key: SRRUMGJDCINBLD-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a similar compound, “Benzamide, N-(4-fluorophenyl)-2-bromo-”, is available . It’s important to note that the actual structure of “this compound” may vary significantly.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carboxamides can undergo hydrolysis, reduction, and reactions with organometallic reagents .

Scientific Research Applications

Tyrosine Kinase Inhibition

Compounds structurally related to N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate significant in vivo efficacy in cancer models, suggesting their potential application in developing anticancer therapeutics (Schroeder et al., 2009).

Antibacterial and Antipathogenic Activity

New thiourea derivatives, including those with halogenated phenyl substitutions similar to the core structure of interest, have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential application in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Chemical Properties

The chemical synthesis and modification of pyridine and pyrimidine derivatives, including those involving halogen substitution and carboxamide functionalities, are of significant interest in medicinal chemistry for the creation of novel therapeutic agents. These methodologies can be applied to synthesize a broad range of compounds with potential biological activities (Hirokawa et al., 2000).

Drug Development and Molecular Imaging

The development of PET radiotracers for studying CB1 cannabinoid receptors in the brain demonstrates the application of halogenated pyridine derivatives in molecular imaging. This research aids in understanding neurological conditions and can inform the development of drugs targeting these receptors (Katoch-Rouse et al., 2003).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2FN2O/c13-7-1-2-10(9(16)4-7)18-12(19)6-3-8(14)11(15)17-5-6/h1-5H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRUMGJDCINBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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